molecular formula C8H4ClNO2 B2451710 4-Cyanophenyl chloroformate CAS No. 64459-25-2

4-Cyanophenyl chloroformate

Cat. No. B2451710
CAS RN: 64459-25-2
M. Wt: 181.58
InChI Key: UMOIFGNHLTVCEK-UHFFFAOYSA-N
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Description

4-Cyanophenyl chloroformate is an organic compound with the molecular formula C8H4ClNO2 . It has a molecular weight of 181.58 .


Synthesis Analysis

The synthesis of compounds similar to 4-Cyanophenyl chloroformate, such as carbamates of 4-nitrophenylchloroformate, involves a simple nucleophilic substitution reaction . Another study discusses the synthesis of products arising from the trichloroethoxycarbonylation of fentanyl and acetylfentanyl in urine and plasma matrices .


Molecular Structure Analysis

The 4-cyanophenyl chloroformate molecule contains a total of 16 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .


Chemical Reactions Analysis

Chloroformates, including 4-Cyanophenyl chloroformate, react with amines to form carbamates . They also react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides .


Physical And Chemical Properties Analysis

4-Cyanophenyl chloroformate is a colorless, volatile liquid that degrades in moist air . It is stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Synthesis of New Carbamates

4-Cyanophenyl chloroformate can be used in the synthesis of new carbamates . A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . The products were characterized by IR, NMR, Mass spectra and CHN analysis .

Antimicrobial Activities

The synthesized carbamates exhibited promising antibacterial activity against B. subtilis, S. aureus, E. coli, K. pneumoniae and P. aeruginosa . They also showed antifungal activity against A. niger, A. flavus and R. arrhizus .

Antioxidant Activities

The synthesized carbamates also demonstrated strong antioxidant activity (DPPH and ABTS) when compared with the standard drugs streptomycin, norfloxacin and ascorbic acid .

In Silico Studies

Molecular docking studies provided support to the in vitro studies and revealed that the synthesized compounds have exhibited significant binding modes with high dock scores ranging from − 6.8 to − 9.8 against DNA Gyrase A .

Synthesis of N-(4-Cyanophenyl)glycine

4-Cyanophenyl chloroformate can be used in the synthesis of N-(4-Cyanophenyl)glycine . This compound has its own set of applications and properties .

Quantum Chemical Calculation

High-quality images and the structure datafile of 4-cyanophenyl chloroformate based on a decent quantum chemical calculation have been prepared . These are useful not only for further scientific research and development but also for preparing professional reports, articles, presentations, webpages, books, etc .

Mechanism of Action

Target of Action

4-Cyanophenyl chloroformate is a derivative of chloroformates, which are a class of organic compounds used as reagents in organic chemistry . The primary targets of 4-Cyanophenyl chloroformate are alcohols, thiols, and amines, which it activates for the formation of carbonates and carbamates .

Mode of Action

The mode of action of 4-Cyanophenyl chloroformate involves a simple nucleophilic substitution reaction . In this reaction, 4-Cyanophenyl chloroformate interacts with its targets (alcohols, thiols, and amines) to form carbonates and carbamates . This interaction results in the activation of these targets, enabling them to undergo further chemical reactions.

Biochemical Pathways

The biochemical pathways affected by 4-Cyanophenyl chloroformate are those involving the synthesis of carbonates and carbamates . These compounds play a crucial role in a wide spectrum of metabolic pathways . The downstream effects of these pathways can vary widely, depending on the specific targets and the context in which the reaction occurs.

Pharmacokinetics

Like other chloroformates, it is likely to be a volatile liquid that degrades in moist air . These properties could impact its bioavailability, although more research is needed to fully understand these effects.

Result of Action

The result of the action of 4-Cyanophenyl chloroformate is the formation of carbonates and carbamates from alcohols, thiols, and amines . These products can then participate in further chemical reactions, leading to various molecular and cellular effects. For example, carbamates derived from the aminoimidazole are intermediates in the biosynthesis of inosine, a key molecule in many biological processes .

Action Environment

The action, efficacy, and stability of 4-Cyanophenyl chloroformate can be influenced by various environmental factors. For instance, it is known that chloroformates, including 4-Cyanophenyl chloroformate, degrade in moist air . Therefore, the presence of moisture could potentially affect the action of 4-Cyanophenyl chloroformate. Additionally, factors such as temperature, pH, and the presence of other chemicals could also influence its action and stability.

Safety and Hazards

4-Cyanophenyl chloroformate is considered hazardous. It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(4-cyanophenyl) carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-8(11)12-7-3-1-6(5-10)2-4-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOIFGNHLTVCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl chloroformate

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